![molecular formula C16H20N2O2 B7478899 4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B7478899.png)
4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Ethylphenyl)amino]methyl}-5-(hydroxymethyl)-2-methylpyridin-3-ol, commonly known as EPM or EPM-102, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of pyridinol derivatives and has been studied extensively for its biochemical and physiological effects.
作用机制
The mechanism of action of EPM is not fully understood. It has been shown to modulate the activity of various enzymes and receptors in the brain, including cholinesterase, monoamine oxidase, and NMDA receptors. EPM has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which are neurotransmitters that play a crucial role in cognitive function and mood regulation. EPM has also been shown to decrease oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of EPM is its neuroprotective effects, which make it a potential therapeutic agent for various neurodegenerative diseases. EPM is also relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one of the limitations of EPM is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on EPM. One area of research is to further elucidate the mechanism of action of EPM and its effects on various enzymes and receptors in the brain. Another area of research is to investigate the potential therapeutic effects of EPM in animal models of various neurodegenerative diseases. Additionally, research could be conducted to develop more water-soluble derivatives of EPM that could be more easily administered in vivo.
Conclusion:
In conclusion, EPM is a synthetic compound that has shown potential in various scientific research applications. It has been extensively studied for its neuroprotective effects and potential therapeutic effects in various neurodegenerative diseases. EPM has various biochemical and physiological effects, including increasing the levels of neurotransmitters in the brain and decreasing oxidative stress and inflammation. While EPM has some limitations, it remains a promising tool for scientific research, and there are several future directions for research on this compound.
合成方法
EPM is synthesized by reacting 4-ethylbenzaldehyde with 2-methyl-3-hydroxypyridine in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with paraformaldehyde and 4-ethylphenylamine to obtain EPM. The purity of EPM can be increased by recrystallization from ethanol.
科学研究应用
EPM has been extensively studied for its potential therapeutic effects in various scientific research applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. EPM has also been studied for its potential anti-inflammatory and anti-cancer properties.
属性
IUPAC Name |
4-[(4-ethylanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-12-4-6-14(7-5-12)18-9-15-13(10-19)8-17-11(2)16(15)20/h4-8,18-20H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZACEOLIVPUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=C(C(=NC=C2CO)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethylanilino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7478817.png)

![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)

![3-[[2-(2,3-Dihydroindol-1-yl)acetyl]amino]-4-hydroxybenzoic acid](/img/structure/B7478838.png)

![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)
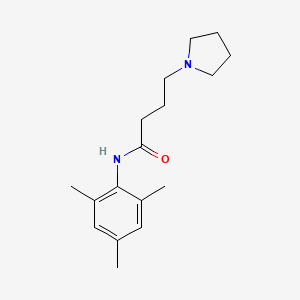
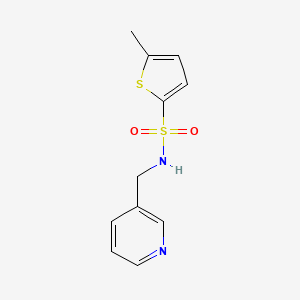
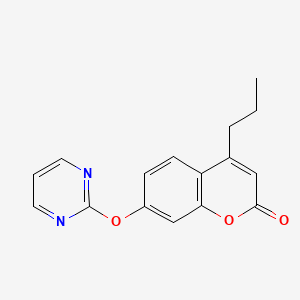
![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)
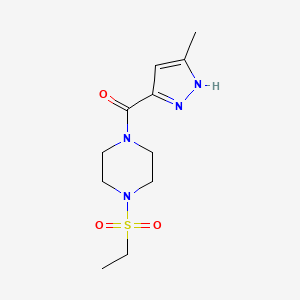
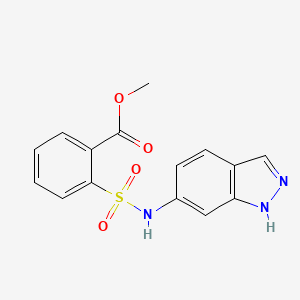
![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)